molecular formula C6H10O3 B11769757 (2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Cat. No.: B11769757
M. Wt: 130.14 g/mol
InChI Key: XXMTWIWOEJYQMH-HCWXCVPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a stereoisomeric compound belonging to the class of furan derivatives This compound is characterized by its unique hexahydrofurofuran ring structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol can be achieved through stereoselective synthesis. One method involves the use of diastereomerically pure intermediates. For example, the compound can be synthesized from (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one through a series of stereoselective reactions, including crystallization and epimerization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of diastereomerically pure intermediates can be scaled up for industrial applications. The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3aS,5S,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol

InChI

InChI=1S/C6H10O3/c7-5-3-4-1-2-8-6(4)9-5/h4-7H,1-3H2/t4-,5-,6+/m0/s1

InChI Key

XXMTWIWOEJYQMH-HCWXCVPCSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C[C@H](O2)O

Canonical SMILES

C1COC2C1CC(O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.